molecular formula C17H14N4O B5986653 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone

2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone

Cat. No. B5986653
M. Wt: 290.32 g/mol
InChI Key: MGIPDXAFIOAPHR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, also known as H2BAPH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several unique properties that make it a promising candidate for use in research and experimentation.

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various biological processes. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases and conditions.
Biochemical and Physiological Effects
2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of various signaling pathways. This compound has also been found to exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, one of the main limitations of this compound is its relatively low stability, which can make it difficult to work with over long periods of time.

Future Directions

There are several potential future directions for research on 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, including the development of more stable analogs with improved pharmacological properties, the identification of new targets and mechanisms of action, and the evaluation of its potential applications in various disease models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can be achieved through a simple and efficient process that involves the reaction of 2-hydroxybenzaldehyde and 5-phenyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been found to possess several unique properties that make it a promising candidate for use in research and experimentation.

properties

IUPAC Name

2-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-16-9-5-4-8-14(16)12-20-21-17-18-10-15(11-19-17)13-6-2-1-3-7-13/h1-12,22H,(H,18,19,21)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIPDXAFIOAPHR-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.